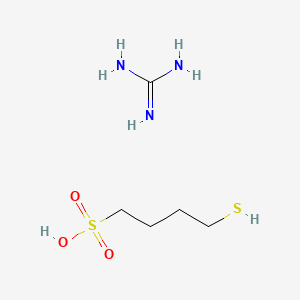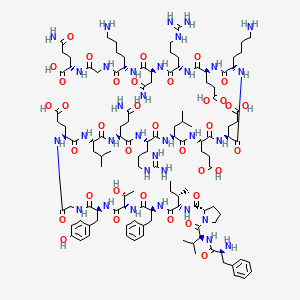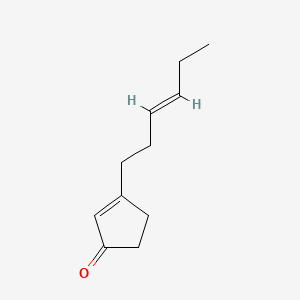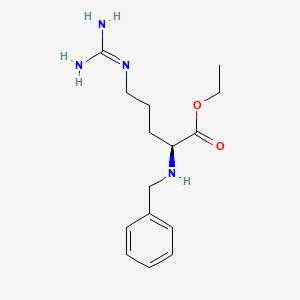
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is a chemical compound with the molecular formula C6H12N2O12P4.8Na. It is commonly used as a chelating agent and scale inhibitor in various industrial applications. The compound is known for its ability to bind metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
In industrial settings, the production of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is typically purified through filtration and crystallization processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of phosphonate groups.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Chelation: Metal ions such as calcium, magnesium, and iron are common reagents in chelation reactions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the specific reaction requirements.
Major Products Formed
The primary products formed from the reactions of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) include metal-phosphonate complexes, hydrolyzed phosphonate derivatives, and oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion regulation and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for conditions involving metal ion imbalances.
Industry: Widely used in water treatment, detergents, and other applications requiring metal ion control.
Mécanisme D'action
The mechanism of action of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) primarily involves its ability to bind metal ions through its phosphonate groups. This binding prevents the metal ions from participating in unwanted reactions, thereby inhibiting scale formation and other undesirable processes. The compound’s molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): A chelating agent with a similar structure but different binding affinities and applications.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher number of binding sites, offering stronger metal ion binding.
Uniqueness
Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is unique in its ability to form highly stable complexes with metal ions, making it particularly effective in applications requiring long-term metal ion control. Its multiple phosphonate groups provide strong and specific binding, which is advantageous in various industrial and research settings .
Propriétés
Numéro CAS |
57956-19-1 |
|---|---|
Formule moléculaire |
C6H20N2Na8O12P4+8 |
Poids moléculaire |
620.04 g/mol |
Nom IUPAC |
octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1 |
Clé InChI |
WKPRVZVRUSIOKY-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
